molecular formula C13H9ClF6N2O3 B12341459 ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate

ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B12341459
M. Wt: 390.66 g/mol
InChI Key: QIAVKRQSNVTPSR-DHRMDXKPSA-N
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Description

Ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a trifluoromethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Intermediate: Starting with a pyridine derivative, the compound is chlorinated and trifluoromethylated under specific conditions.

    Condensation Reaction: The chlorinated and trifluoromethylated pyridine is then reacted with an appropriate aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-3-oxobutanoate: Similar structure but lacks the trifluoromethyl group on the ketone moiety.

    Methyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl groups and a pyridine ring, which can impart specific chemical and biological properties. These features might enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H9ClF6N2O3

Molecular Weight

390.66 g/mol

IUPAC Name

ethyl (E)-2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H9ClF6N2O3/c1-2-25-11(24)7(9(23)13(18,19)20)5-22-10-8(14)3-6(4-21-10)12(15,16)17/h3-5,23H,2H2,1H3/b9-7+,22-5+

InChI Key

QIAVKRQSNVTPSR-DHRMDXKPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=C(C=C(C=N1)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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